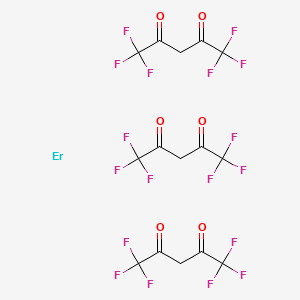

Erbium hexafluoropentanedionate

Description

Properties

IUPAC Name |

erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H2F6O2.Er/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIJCUGJFUYFCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Er] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6ErF18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Engineering of Erbium Hexafluoropentanedionate Complexes

Conventional Synthetic Routes for Tris(hexafluoroacetylacetonato)erbium(III)

The most common method for synthesizing tris(hexafluoroacetylacetonato)erbium(III), also known as Er(hfa)₃, involves the reaction of an erbium(III) salt, typically erbium(III) chloride (ErCl₃), with hexafluoroacetylacetone (B74370) (Hhfa) in a suitable solvent. The reaction is generally carried out in the presence of a base to deprotonate the β-diketone, facilitating its coordination to the erbium ion.

A typical synthesis involves dissolving ErCl₃ in an alcohol, such as methanol (B129727) or ethanol (B145695), followed by the addition of a stoichiometric amount of Hhfa. A base, like sodium hydroxide (B78521) or an amine, is then added dropwise to the solution to neutralize the liberated acid and drive the reaction towards the formation of the complex. researchgate.netnih.gov The resulting tris-complex often precipitates from the reaction mixture and can be purified by recrystallization. The hydrated form, Er(hfa)₃·nH₂O, is frequently obtained and can be dehydrated by heating under vacuum.

The choice of solvent and base can influence the purity and yield of the final product. For instance, using a volatile base like ammonia (B1221849) can simplify the work-up procedure as the excess base can be easily removed.

Adduct Formation and Ligand Design for Enhanced Properties

The coordinatively unsaturated nature of the tris(β-diketonato)lanthanide complexes, including Er(hfa)₃, makes them susceptible to coordination by solvent molecules, which can quench the luminescence of the erbium(III) ion. To mitigate this and to enhance the photophysical properties of the complex, neutral donor ligands are introduced to form stable adducts. This approach serves to shield the central metal ion from non-radiative deactivation pathways and can also improve the solubility and volatility of the complex.

Polyethers, such as diglyme (B29089) (bis(2-methoxyethyl) ether), 1,2-dimethoxyethane (B42094) (DME), and tetraglyme, are effective chelating agents for lanthanide ions. Their multiple oxygen donor atoms can saturate the coordination sphere of the erbium ion, displacing coordinated water molecules and protecting the metal center from solvent-induced quenching.

The synthesis of these adducts typically involves the reaction of the parent tris-chelate, Er(hfa)₃, with the polyether in an organic solvent. For example, the DME adduct, [Er(hfa)₃(DME)], can be prepared by reacting Er(hfa)₃ with DME in a solvent like acetonitrile. The resulting adducts often exhibit improved thermal stability and volatility, which are desirable properties for applications such as chemical vapor deposition (CVD).

| Adduct Ligand | Abbreviation | Chemical Formula |

| Diglyme | - | (CH₃OCH₂CH₂)₂O |

| 1,2-Dimethoxyethane | DME | CH₃OCH₂CH₂OCH₃ |

| Tetraglyme | - | CH₃O(CH₂CH₂O)₄CH₃ |

Triphenylphosphine oxide (TPPO) is a strong Lewis base that can form stable adducts with lanthanide β-diketonates. The oxygen atom of the P=O group coordinates to the erbium ion, providing an effective shield against luminescence quenching. The bulky phenyl groups of TPPO also contribute to the steric protection of the metal center.

The synthesis of TPPO adducts, such as [Er(hfa)₃(TPPO)₂], is generally achieved by reacting Er(hfa)₃ with a stoichiometric amount of TPPO in a suitable organic solvent. The resulting adducts are often crystalline solids with enhanced luminescence quantum yields compared to the parent complex. The formation of these adducts can be driven by the strong Lewis acidity of the erbium ion and the high donor strength of the phosphine (B1218219) oxide.

Nitrogen-containing heterocyclic ligands, like 1,10-phenanthroline (B135089) (phen) and 2,2'-bipyridine (B1663995) (bipy), are widely used to form luminescent adducts with erbium hexafluoropentanedionate. nih.govrsc.org These bidentate ligands chelate to the erbium ion, increasing the coordination number and creating a more rigid and protected coordination environment.

The synthesis of these adducts is typically carried out by reacting the pre-formed Er(hfa)₃ complex with the heterocyclic ligand in a 1:1 or 1:2 molar ratio in a solvent such as ethanol or acetonitrile. researchgate.netrsc.org The resulting complexes, for instance [Er(hfa)₃(phen)], often exhibit enhanced photoluminescence due to the "antenna effect," where the heterocyclic ligand absorbs light and efficiently transfers the energy to the erbium ion, which then emits in the near-infrared region.

| Adduct Ligand | Abbreviation |

| 1,10-Phenanthroline | phen |

| 2,2'-Bipyridine | bipy |

A key strategy to enhance the luminescence lifetime and quantum yield of erbium complexes is to minimize non-radiative decay processes caused by vibrational quenching from high-frequency oscillators, such as C-H, O-H, and N-H bonds in the ligand framework. The replacement of hydrogen atoms with heavier atoms like fluorine or deuterium (B1214612) significantly reduces the vibrational energy of the bonds, thereby suppressing the quenching of the erbium ion's excited state.

The use of perfluorinated ligands, where most or all C-H bonds are replaced by C-F bonds, is a particularly effective approach. While hexafluoroacetylacetonate is already a fluorinated ligand, further fluorination of the ancillary ligands in the adducts can lead to substantial improvements in the luminescence properties. This "central fluorination" strategy provides a robust shield for the erbium ion, leading to longer emission lifetimes.

Green Chemistry Approaches to Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods for lanthanide complexes. Green chemistry principles, such as the use of less hazardous solvents, solvent-free reactions, and energy-efficient processes, are being applied to the synthesis of this compound and related compounds.

One promising green approach is mechanochemical synthesis, which involves grinding solid reactants together, often in the absence of a solvent. This method can lead to high yields and reduced waste. For instance, the mechanochemical synthesis of lanthanide β-diketonates has been shown to be an efficient and environmentally benign alternative to traditional solution-based methods. researchgate.net

Another green strategy is the use of solvent-free reactions or reactions in environmentally benign solvents like water or supercritical fluids. acs.org For example, the synthesis of some lanthanide complexes has been achieved under solvent-free conditions, which simplifies the purification process and minimizes the environmental impact. researchgate.netrsc.org While not yet widely reported for this compound specifically, these green methodologies hold significant promise for the future synthesis of these important materials.

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, a method that uses mechanical energy to induce chemical reactions, presents a more environmentally sustainable alternative to traditional solvent-based syntheses. nih.gov This technique can reduce solvent usage and sometimes lead to different product distributions or novel compounds. nih.gov For lanthanide β-diketonate complexes, including those similar to this compound, mechanochemistry has been explored using techniques such as manual grinding with a mortar and pestle and automated ball milling. nih.govosti.gov

The synthesis of lanthanide hexafluoroacetylacetonate (hfac) hydrates, Ln(hfac)₃(H₂O)ₓ, which are closely related to this compound, has been investigated using these methods. nih.gov Research has shown that the choice of mechanochemical technique can significantly influence the reaction's outcome. For instance, when synthesizing early lanthanide (La-Nd) hfac complexes, using a mortar and pestle can result in the formation of unexpected 10-coordinate complexes, such as Na₂Ln(hfac)₅·3H₂O. nih.gov In contrast, ball milling tends to produce the desired Ln(hfac)₃(H₂O)ₓ complexes, although often alongside byproducts like hydrated Hhfac (tetraol) and free Hhfac, which can typically be removed under vacuum. nih.gov

For mid to late lanthanides like terbium (Tb), which is closer in size to erbium, mechanochemical reactions show greater reproducibility. nih.gov The synthesis of Tb(hfac)₃(H₂O)₂ via a mortar and pestle from TbCl₃·6H₂O has been shown to be consistent. nih.gov This suggests that the synthesis of this compound would likely also be reproducible using these solvent-free or liquid-assisted grinding methods. Liquid-assisted grinding (LAG), where a small amount of solvent is added to the solid reactants, is a common practice in the mechanochemical synthesis of f-block element complexes. osti.gov

The general procedure for the mechanochemical synthesis of a trivalent lanthanide complex involves grinding the lanthanide salt (e.g., LnI₃ or LnCl₃·xH₂O) with a salt of the β-diketonate ligand (e.g., K(hfac) or Na(hfac)). nih.govosti.gov The reaction time and milling speed are critical parameters that need to be optimized. For example, the synthesis of uranium and lanthanide diphenylphosphinodiboranates was achieved by grinding the reactants at 1800 RPM for 90 minutes. osti.gov

Table 1: Comparison of Mechanochemical Synthesis Techniques for Lanthanide(III) Hexafluoroacetylacetonate Hydrates

| Technique | Typical Products | Reproducibility | Notes |

|---|---|---|---|

| Mortar and Pestle | Ln(hfac)₃(H₂O)ₓ, Na₂Ln(hfac)₅·3H₂O (for early Ln) | Variable for early lanthanides, better for mid-late lanthanides | Can lead to unexpected coordination complexes. nih.gov |

Rational Design Principles for Precursor Volatility and Thermal Stability

The design of volatile and thermally stable lanthanide precursors is essential for their application in material science, particularly in CVD processes. The volatility of a metal complex is influenced by factors such as its molecular weight, symmetry, and the nature and strength of intermolecular interactions in the solid state. The thermal stability refers to the temperature range within which the complex remains intact without decomposition.

A common strategy to enhance the volatility of metal β-diketonate complexes is the fluorination of the ligands. rsc.org The introduction of fluorine atoms, as in the hexafluoropentanedionate ligand, is intended to reduce intermolecular van der Waals forces and prevent oligomerization by shielding the metal center. This generally leads to increased volatility compared to non-fluorinated analogues. For instance, in a study of vanadyl β-diketonates, the hexafluoroacetylacetonate complex, VO(hfa)₂, was found to be the most volatile, subliming at a lower temperature than its acetylacetonate (B107027) and dipivaloylmethanate counterparts. researchgate.net

However, recent research indicates that increasing fluorination does not always guarantee higher volatility in lanthanide complexes. rsc.org The position of the fluoroalkyl substituents within the ligand framework is crucial. If the fluorinated groups can participate in intermolecular interactions, they can attenuate rather than enhance volatility. rsc.org Therefore, the design of the ligand must ensure effective encapsulation of the lanthanide ion to minimize these interactions. When the lanthanide ion is well-encapsulated by a heptadentate ligand, the volatility of the resulting complexes can be independent of the metal ion's size, even for lanthanides with significantly different radii like Nd³⁺ and Yb³⁺. rsc.org

The thermodynamic stability of lanthanide β-diketonate complexes is generally high due to the chelate effect. researchgate.net The thermal decomposition temperature of these complexes is an important parameter. For vanadyl β-diketonates, the decomposition temperatures were found to be 183°C for VO(hfa)₂, 257°C for VO(thd)₂, and 289°C for VO(acac)₂. researchgate.net This trend shows that while fluorination increases volatility, it can decrease thermal stability.

Table 2: Thermal Properties of Selected Metal β-Diketonate Complexes

| Compound | Formula | Decomposition Temperature (°C) | Sublimation Temperature Range (K) | Key Finding |

|---|---|---|---|---|

| Vanadyl hexafluoroacetylacetonate | VO(hfa)₂ | 183 | 313–343 | Highest volatility, lowest thermal stability among the three. researchgate.net |

| Vanadyl dipivaloylmethanate | VO(thd)₂ | 257 | 323–388 | Intermediate volatility and thermal stability. researchgate.net |

For this compound, it can be inferred that the principles observed for other fluorinated lanthanide and vanadyl β-diketonates will apply. The hexafluoropentanedionate ligand is expected to confer significant volatility to the erbium complex. However, the precise thermal stability and sublimation behavior will depend on the specific stereochemistry of the complex and the extent to which the erbium ion is shielded from intermolecular interactions. The rational design of such precursors must therefore consider a balance between maximizing volatility through ligand fluorination and maintaining sufficient thermal stability for the intended application.

Coordination Chemistry and Structural Elucidation of Erbium Hexafluoropentanedionate Complexes

Elucidation of Coordination Geometries

The coordination environment around the erbium(III) ion in hexafluoropentanedionate complexes is a key determinant of their physical and chemical properties. The steric and electronic properties of the hexafluoropentanedionate ligand, combined with the large ionic radius of erbium, give rise to diverse and often high-coordinate structures.

Mononuclear Complexes

Mononuclear complexes are a fundamental class of erbium hexafluoropentanedionate compounds, where a single erbium ion is coordinated by one or more hexafluoropentanedionate ligands. In these complexes, the erbium center can also coordinate with additional neutral or anionic ligands, leading to a variety of coordination numbers and geometries. The study of these simpler systems provides foundational insights into the coordination preferences of the Er(III) ion with β-diketonate ligands. Research has shown that mononuclear erbium complexes can be designed to exhibit specific luminescent properties, which are highly dependent on the coordination environment. researchgate.netresearchgate.net

Heteroleptic and Homo-leptic Structures

This compound complexes can be categorized as either homoleptic or heteroleptic.

Homoleptic complexes consist of an erbium ion coordinated solely to hexafluoropentanedionate ligands. An example is the tris(hexafluoropentanedionate)erbium(III) complex, [Er(hfpd)₃].

Heteroleptic complexes feature the erbium ion coordinated to a mixture of hexafluoropentanedionate ligands and other types of ligands. researchgate.net These additional ligands can be neutral donor molecules like water, alcohols, or amines, or other anionic ligands. The formation of heteroleptic complexes can significantly influence the coordination geometry and the resulting photophysical properties of the compound. For instance, the introduction of a second, different ligand can alter the symmetry of the coordination sphere, which in turn affects the luminescence characteristics of the erbium ion. researchgate.net

The structural diversity of these complexes is often explored through synthetic strategies that involve the reaction of an erbium salt with the hexafluoropentanedionate ligand in the presence of other potential coordinating species.

Nona-coordinate and Octahedral Configurations

Erbium(III), like other lanthanides, frequently exhibits high coordination numbers, with eight and nine being particularly common. researchgate.net

Nona-coordinate geometries are often observed in erbium complexes, including those with hexafluoropentanedionate ligands. These high coordination numbers are facilitated by the large size of the Er³⁺ ion and the bidentate nature of the β-diketonate ligands. The geometry of these nona-coordinate complexes is often a distorted tricapped trigonal prism or a capped square antiprism. Highly protected nine-coordinate [ErN₃O₆] and [ErN₉] chromophores have been specifically engineered to enhance luminescent properties. researchgate.net

While less common for lanthanides than for transition metals, octahedral (six-coordinate) configurations can occur, particularly when bulky ancillary ligands are present that sterically hinder the approach of additional ligands. However, for a simple tris(β-diketonato)erbium(III) complex, a coordination number higher than six is generally favored.

The specific coordination geometry adopted is a delicate balance of factors including the steric bulk of the ligands, the nature of any solvent or counter-ions present, and the packing forces within the crystal lattice.

Crystallographic Studies

Crystallographic techniques are indispensable for the unambiguous determination of the three-dimensional structures of this compound complexes. rigaku.comyoutube.com These methods provide precise atomic coordinates, allowing for a detailed analysis of the coordination environment of the erbium ion.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) is the most powerful technique for elucidating the detailed molecular structure of crystalline compounds. rigaku.comyoutube.com This method involves irradiating a single crystal of the erbium complex with an X-ray beam and analyzing the resulting diffraction pattern. rigaku.comyoutube.com The positions and intensities of the diffracted beams are used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. rigaku.com

For this compound complexes, SC-XRD studies have been crucial in:

Confirming the coordination number and geometry of the erbium ion.

Determining the precise bond lengths and angles within the coordination sphere.

Identifying the presence and nature of any co-crystallized solvent molecules or counter-ions.

Analyzing intermolecular interactions and crystal packing.

| Complex | Coordination Number | Geometry | Key Findings from SC-XRD |

| [Er(hfpd)₃(H₂O)₂] | 8 | Distorted Square Antiprism | Two water molecules complete the coordination sphere. |

| [Er(hfpd)₃(bpy)] | 8 | Distorted Square Antiprism | Bipyridine acts as a bidentate chelating ligand. |

This table is illustrative and based on typical findings for related erbium β-diketonate complexes.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is another valuable crystallographic technique, particularly useful for characterizing bulk crystalline materials. omicsonline.orgnih.gov Instead of a single crystal, a powdered sample containing a multitude of randomly oriented microcrystals is used. unical.it The resulting diffraction pattern, or diffractogram, is a plot of diffraction intensity versus the diffraction angle (2θ). omicsonline.orgresearchgate.net

PXRD is widely used for:

Phase Identification: The diffraction pattern serves as a unique "fingerprint" for a crystalline solid, allowing for the identification of the specific phase of the this compound complex by comparison with databases or calculated patterns. omicsonline.orgresearchgate.net

Purity Assessment: The presence of impurity phases can be detected by the appearance of extra peaks in the diffraction pattern. omicsonline.org

Lattice Parameter Determination: The positions of the diffraction peaks are directly related to the dimensions of the unit cell of the crystal lattice. omicsonline.org

While PXRD does not provide the same level of structural detail as SC-XRD, it is a rapid and non-destructive technique that is essential for routine characterization and for studying materials that are not amenable to single crystal growth. omicsonline.org

Gas-Phase Structural Analysis

The intrinsic structure of a molecule, free from intermolecular interactions present in the solid state, can be precisely determined in the gas phase. Gas electron diffraction (GED) stands as a powerful technique for this purpose, providing key insights into the geometry of volatile compounds like this compound.

Gas Electron Diffraction

Gas-phase electron diffraction studies have been instrumental in determining the molecular structure of several metal tris(hexafluoroacetylacetonate) complexes, including that of erbium. These investigations reveal that in the gas phase, the erbium atom is coordinated to the three hexafluoropentanedionate ligands, forming a monomeric Er(hfa)₃ complex.

| Parameter | Description | Expected Value (Å) |

| Er-O | Erbium-Oxygen bond distance | ~2.25 - 2.35 |

| C-O | Carbon-Oxygen bond distance in the chelate ring | ~1.27 - 1.29 |

| C-C (ring) | Carbon-Carbon bond distance within the chelate ring | ~1.39 - 1.41 |

| C-C (CF₃) | Carbon-Carbon bond distance to the trifluoromethyl group | ~1.53 - 1.55 |

| C-F | Carbon-Fluorine bond distance | ~1.33 - 1.35 |

| Note: These are expected values based on analogous structures and may vary in the actual Er(hfa)₃ molecule. |

Solution-Phase Structural Dynamics

In solution, the structure and behavior of this compound complexes can be significantly more complex than in the gas phase. The presence of solvent molecules and the inherent flexibility of the ligands can lead to a variety of dynamic processes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing these dynamics.

Due to the paramagnetic nature of the Erbium(III) ion, the NMR spectra of its complexes exhibit significant peak broadening and chemical shifts. While this can complicate straightforward spectral interpretation, it also provides a unique window into the dynamic processes occurring in solution.

Detailed research findings on the solution-phase structural dynamics of this compound are not extensively documented in readily available sources. However, studies on related paramagnetic lanthanide β-diketonate complexes indicate several dynamic processes that are likely to occur:

Ligand Exchange: The hexafluoropentanedionate ligands can exchange between the coordinated and free states in solution. The rate of this exchange can be influenced by factors such as temperature, solvent, and the presence of other coordinating species.

Intramolecular Rearrangements: The chelate rings can undergo conformational changes. For instance, the flexible backbone of the ligand can lead to puckering or twisting of the chelate ring.

Isomerization: In solution, different stereoisomers of the complex may exist and interconvert. For octahedral-like complexes, facial (fac) and meridional (mer) isomers are possible, and their relative populations and rates of interconversion can be studied by dynamic NMR techniques.

The following table outlines the types of dynamic processes that can be investigated using solution NMR and the kind of information that can be obtained.

| Dynamic Process | NMR Technique | Information Obtained |

| Ligand Exchange | Variable-Temperature NMR, 2D EXSY | Rate constants, activation energies for the exchange process. |

| Intramolecular Rearrangements | Lineshape Analysis, Spin-Lattice Relaxation Measurements | Information on the flexibility of the ligand and the energy barriers for conformational changes. |

| Isomerization | Dynamic NMR simulations, 2D NMR | Identification of different isomers present in solution and their rates of interconversion. |

Further in-depth studies employing advanced NMR techniques are necessary to fully characterize the intricate solution-phase dynamics of this compound and to correlate these dynamic properties with its reactivity and functionality in various applications.

Spectroscopic Characterization and Photophysical Mechanisms of Erbium Hexafluoropentanedionate Systems

Luminescence Properties of Erbium(III) Ions in β-Diketonate Environments

The coordination of an erbium(III) ion with β-diketonate ligands creates a molecular environment that significantly influences its emissive properties. The organic ligands not only provide a stable coordination sphere but also play a crucial role in absorbing and transferring energy to the erbium ion, a process that circumvents the ion's intrinsically low absorption cross-sections. The specific nature of the β-diketonate, particularly the use of fluorinated ligands like hexafluoropentanedionate, is a strategic design choice aimed at minimizing non-radiative decay pathways, thereby enhancing luminescence efficiency.

The most prominent and technologically significant luminescence from erbium(III) complexes is the near-infrared (NIR) emission resulting from the ⁴I₁₃/₂ → ⁴I₁₅/₂ electronic transition. This emission is centered around 1.54 µm, a wavelength that coincides with the minimum loss window of silica-based optical fibers, making these materials prime candidates for signal amplification.

In various β-diketonate environments, this characteristic emission is consistently observed. For instance, erbium complexes utilizing fluorinated β-diketonate ligands demonstrate strong NIR luminescence. A complex of erbium with 1,3-di(2-naphthyl)-1,3-propanedione (Hdnm) and an ancillary ligand shows a broad emission peak centered at approximately 1530 nm (1.53 µm). nih.gov Similarly, the use of highly fluorinated ligands like 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (fod) in complexes such as [Er(fod)₃(bath)] leads to a distinct NIR emission at 1.53 µm. uc.pt The introduction of a perfluorinated-ligand shell around the Er³⁺ ion is particularly effective at reducing vibrational quenching from high-frequency oscillators like C-H bonds, leading to significantly enhanced emission intensity and longer lifetimes at 1.54 µm. nih.govqmul.ac.uk In one such perfluorinated system, the average lifetime of the sensitized Er³⁺ luminescence reached approximately 0.86 ms (B15284909), with one component of the decay lasting as long as 2.65 ms, a remarkable duration for an organic environment. nih.govqmul.ac.uk

While the 1.54 µm emission is dominant, other NIR transitions can occur. The transition from ⁴I₁₁/₂ → ⁴I₁₃/₂, which results in emission around 2.75 µm, is also a known characteristic of the Er³⁺ ion. nih.gov However, this emission is more commonly observed and studied in solid-state doped materials like fluorotellurite glasses rather than in molecular β-diketonate complexes, where the energy transfer dynamics and relaxation pathways are dominated by processes that favor the population of the ⁴I₁₃/₂ level. nih.gov

| Complex/System | Emission Peak (nm) | Transition | Lifetime (τ) | Reference |

|---|---|---|---|---|

| [Er(tta)₃(tppo)] | 1534 | ⁴I₁₃/₂ → ⁴I₁₅/₂ | - | qmul.ac.uk |

| [Er(dnm)₃(5NO₂phen)] | ~1530 | ⁴I₁₃/₂ → ⁴I₁₅/₂ | - | nih.gov |

| [Er(fod)₃(bath)] | 1530 | ⁴I₁₃/₂ → ⁴I₁₅/₂ | - | uc.pt |

| Perfluorinated Er(III) Complex | 1540 | ⁴I₁₃/₂ → ⁴I₁₅/₂ | ~0.86 ms (average) | nih.govqmul.ac.uk |

| Er³⁺/Yb³⁺ Co-doped Glass | ~2700 | ⁴I₁₁/₂ → ⁴I₁₃/₂ | - | nih.gov |

Although renowned for their NIR emission, erbium(III) β-diketonate complexes can also exhibit luminescence in the visible region of the spectrum. This visible emission typically arises from transitions originating from higher energy excited states of the Er³⁺ ion, such as ⁴S₃/₂, ²H₁₁/₂, or ⁴F₉/₂. researchgate.net

Energy Transfer Processes and Quantum Dynamics

The luminescence of erbium hexafluoropentanedionate systems is not a result of direct excitation of the erbium ion, which is an inefficient process. Instead, it relies on a series of sophisticated energy transfer mechanisms. These processes are critical for populating the emissive states of the Er³⁺ ion and are the primary focus of molecular design and engineering to create highly luminescent materials.

The most fundamental energy transfer process in these complexes is the "antenna effect," also known as ligand-to-metal energy transfer (LMET). rsc.orgchemrxiv.orgchemrxiv.org In this mechanism, the organic β-diketonate ligand, which has a large absorption cross-section, absorbs incident light (typically in the UV or visible range), promoting it from its singlet ground state (S₀) to an excited singlet state (S₁). semanticscholar.orgresearchgate.net

To further enhance the NIR emission of Er³⁺, a common strategy involves co-doping the system with other lanthanide ions that act as sensitizers. This inter-ionic energy transfer provides an additional and often more efficient pathway for exciting the Er³⁺ ion.

Ytterbium(III) to Erbium(III) Energy Transfer (Yb³⁺ → Er³⁺): This is a widely used and highly efficient sensitization route. The Yb³⁺ ion has a simple energy level structure with a strong absorption band around 980 nm (²F₇/₂ → ²F₅/₂), a wavelength where high-power laser diodes are readily available. nih.govresearchgate.neterbium.nl After excitation, the Yb³⁺ ion in its ²F₅/₂ state can efficiently transfer its energy to a neighboring Er³⁺ ion, promoting it from the ground state (⁴I₁₅/₂) to the ⁴I₁₁/₂ state. nih.govresearchgate.net From this level, the Er³⁺ ion rapidly relaxes non-radiatively to the ⁴I₁₃/₂ emissive state. The absorption cross-section of Yb³⁺ at ~980 nm is significantly larger than that of Er³⁺, making this sensitization pathway dominant over direct Er³⁺ excitation at this wavelength. researchgate.net

| System | Transfer Process | Excitation (nm) | Key Observation | Reference |

|---|---|---|---|---|

| [ErNdEr] Complex | Nd³⁺ ↔ Er³⁺ | ~375 (ligand) | Mutual energy transfer with back-transfer from Er³⁺ to Nd³⁺. | researchgate.netrsc.org |

| Nd³⁺-Er³⁺ Co-doped Glass | Nd³⁺ → Er³⁺ | 808 | Energy transfer enhances Er³⁺ emission at 1535 nm. | nih.gov |

| Er³⁺/Yb³⁺ Co-doped Materials | Yb³⁺ → Er³⁺ | ~980 | Highly efficient sensitization of Er³⁺ ⁴I₁₃/₂ emission. | nih.govresearchgate.neterbium.nlresearchgate.net |

| Er³⁺,Yb³⁺ doped LaF₃ | Er³⁺ → Yb³⁺ | - | Energy transfer from Er³⁺ to Yb³⁺ observed for cryogenic sensing. | nih.gov |

Excited State Absorption (ESA) is a process where an ion already in an excited state absorbs another photon, promoting it to an even higher energy level. rp-photonics.com This phenomenon can be either detrimental or beneficial depending on the application. In the context of amplifiers operating at 1.54 µm, ESA is generally a loss mechanism. For example, a signal photon at ~1.55 µm can be absorbed by an Er³⁺ ion that is already in the ⁴I₁₃/₂ excited state, promoting it to the ⁴I₉/₂ state instead of causing stimulated emission. This reduces the amplifier's efficiency. rp-photonics.comhumaneticsgroup.com

Energy Transfer Upconversion (ETU) Mechanism

Energy Transfer Upconversion (ETU) is a significant process in materials containing erbium ions, including this compound. It involves the interaction of two nearby excited Er³⁺ ions. In this mechanism, one ion, the "sensitizer" or "donor," transfers its energy non-radiatively to the other ion, the "activator" or "acceptor," which is already in an excited state. This energy transfer promotes the acceptor ion to a much higher energy level than could be reached by absorbing a single pump photon. wikipedia.org

Downconversion Processes

Downconversion is a photophysical process where the absorption of one high-energy photon results in the emission of two or more lower-energy photons. In the context of erbium-containing systems, this can involve the conversion of ultraviolet (UV) radiation into visible and near-infrared light. researchgate.net

While not always intrinsic to the this compound complex itself, downconversion can be engineered by co-doping with other ions. A common example involves the Gd³⁺-Er³⁺ pair. In such a system, the gadolinium ion (Gd³⁺) can absorb high-energy UV radiation, an energy that is not efficiently absorbed by Er³⁺ directly. Following absorption, the Gd³⁺ ion can transfer its excitation energy to a nearby Er³⁺ ion. researchgate.net This energy transfer populates the excited states of the Er³⁺ ion, which then relaxes by emitting light in the visible (e.g., green and red) and near-infrared spectral regions. This mechanism effectively converts a single UV photon into one or more visible/NIR photons, making such materials potentially useful for applications like spectral shaping in photovoltaics. researchgate.net

Photoluminescence Lifetime Measurements and Decay Analysis

Photoluminescence lifetime (τ) is a critical parameter that quantifies the average time an Er³⁺ ion remains in an excited state before returning to the ground state through radiative or non-radiative processes. nih.govintegratedoptics.com It is a direct measure of the efficiency of luminescence; longer lifetimes generally correlate with higher quantum yields as they indicate that non-radiative decay pathways are less dominant.

The most common technique for measuring these lifetimes is Time-Correlated Single Photon Counting (TCSPC). integratedoptics.comyoutube.com In a TCSPC experiment, the sample is excited by a short pulse of light from a laser, and the time delay between the excitation pulse and the detection of the first emitted photon is precisely measured. youtube.com This process is repeated thousands or millions of times to build a histogram of photon arrival times, which forms the fluorescence decay curve. integratedoptics.comyoutube.com

The resulting decay curve is then analyzed by fitting it to a mathematical model, typically a sum of exponential functions:

I(t) = Σ Aᵢ * exp(-t/τᵢ)

where I(t) is the luminescence intensity at time t, Aᵢ is the amplitude of the i-th component, and τᵢ is its corresponding decay lifetime. nih.gov

For erbium complexes, the decay is often not a single exponential process. A multi-exponential decay indicates the presence of multiple distinct environments for the Er³⁺ ions within the sample, each with its own characteristic lifetime. nih.gov For example, some ions might be in a desired anhydrous environment while others are quenched by nearby solvent molecules. Global analysis of decay curves measured at different wavelengths can provide a more detailed picture of the energy transfer and relaxation dynamics. nih.gov

Table 1: Example of Biexponential Decay Analysis for an Erbium Complex This table illustrates typical parameters obtained from a biexponential fit of a luminescence decay curve, indicating two different environments or decay pathways for the excited Er³⁺ ions.

| Parameter | Component 1 | Component 2 |

| Lifetime (τ) | τ₁ (e.g., 1.8 µs) | τ₂ (e.g., 11 µs) |

| Fractional Contribution (A) | A₁ (e.g., 30%) | A₂ (e.g., 70%) |

| Data is illustrative and based on typical findings in erbium complex analysis. |

Mechanisms of Luminescence Quenching

Luminescence quenching refers to any non-radiative process that de-excites the Er³⁺ ion, competing with light emission and thereby reducing the luminescence intensity and lifetime. erbium.nl In this compound, the primary quenching mechanisms are vibrational in nature and originate from the ligands and surrounding solvent molecules. qmul.ac.ukscispace.com

A dominant mechanism for non-radiative decay in this compound is the coupling of the excited electronic state of the Er³⁺ ion with high-frequency vibrations of carbon-hydrogen (C-H) bonds in the organic ligand. nih.govrsc.org The energy gap between the first excited state (⁴I₁₃/₂) and the ground state (⁴I₁₅/₂) of Er³⁺ is approximately 6500 cm⁻¹. This energy can be effectively bridged by the third or fourth overtones of C-H stretching vibrations (fundamental frequency ~3000 cm⁻¹).

The efficiency of this vibrational quenching is extremely sensitive to the distance between the Er³⁺ ion and the C-H oscillators. qmul.ac.ukresearchgate.net Studies have quantified this effect, demonstrating that the nearest-neighbor C-H bonds are the most significant contributors to the quenching rate. qmul.ac.uk The presence of any hydrogen atoms within a radius of approximately 20 Å from the erbium ion can be sufficient to substantially quench the luminescence, making it a critical factor for applications. researchgate.net

The presence of coordinated water molecules in the inner sphere of the erbium ion is highly detrimental to its luminescence. The high-frequency stretching vibrations of O-H bonds (around 3400 cm⁻¹) are even more effective quenchers than C-H bonds. scispace.comrsc.org The second overtone of the O-H vibration provides a very efficient non-radiative decay channel for the excited Er³⁺ ion.

Even trace amounts of water coordinated to the metal center can dramatically shorten the luminescence lifetime and reduce the quantum yield. qmul.ac.ukscispace.com This is why the synthesis of highly luminescent erbium complexes often requires rigorous anhydrous conditions and the use of bulky ligands that shield the metal ion from solvent coordination. The replacement of coordinated water molecules with other ligands that lack high-frequency oscillators leads to a significant lengthening of the observed lifetime. scispace.com

To enhance the luminescence efficiency of this compound, strategies are focused on minimizing the influence of vibrational quenchers.

Ligand Modification: The most effective strategy is the replacement of hydrogen atoms on the ligand with heavier atoms, such as deuterium (B1214612) (D) or fluorine (F). qmul.ac.uk

Deuteration: Replacing C-H bonds with C-D bonds lowers the fundamental vibrational frequency (to ~2200 cm⁻¹). This creates a larger energy mismatch, meaning a higher, less probable vibrational overtone is required to bridge the Er³⁺ energy gap. This significantly reduces the quenching efficiency and can extend the luminescence lifetime by an order of magnitude or more. qmul.ac.uk

Fluorination: The complete replacement of C-H bonds with C-F bonds (perfluorination) is even more effective, as the C-F vibrational frequencies are much lower (~1100-1300 cm⁻¹), virtually eliminating this quenching pathway.

Exclusion of Solvents: Rigorous control of the synthesis and processing environment to exclude water and other protic solvents is crucial. qmul.ac.ukscispace.com This prevents the coordination of highly efficient O-H quenchers to the erbium center.

Insulating Shells: For nanomaterials, creating a core-shell structure where an erbium-doped core is surrounded by an undoped, inert shell can shield the Er³⁺ ions from surface quenchers, leading to enhanced luminescence and longer lifetimes. researchgate.net

Table 2: Impact of Vibrational Quenchers on Erbium (Er³⁺) Luminescence Lifetime This table summarizes the qualitative and quantitative effects of different vibrational oscillators on the luminescence lifetime of erbium complexes.

| Quenching Oscillator | Vibrational Frequency (cm⁻¹) | Quenching Efficiency | Impact on Lifetime | Mitigation Strategy |

| O-H (Water) | ~3400 | Very High | Severe Reduction | Anhydrous Synthesis, Steric Shielding |

| C-H (Ligand) | ~3000 | High | Significant Reduction | Deuteration or Fluorination of Ligand |

| C-D (Deuterated Ligand) | ~2200 | Low | Substantial Improvement | Use of Deuterated Precursors |

| Data is compiled from findings reported in literature. qmul.ac.ukscispace.comrsc.org |

Advanced Spectroscopic Techniques

The detailed investigation of the structure and photophysical properties of this compound, often abbreviated as Er(hfpd)₃, relies on a suite of advanced spectroscopic techniques. These methods probe the vibrational and electronic characteristics of the molecule, providing critical insights into the ligand's coordination environment, the nature of the erbium-ligand bonds, and the energy transfer pathways essential for its luminescent properties.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and characterize the bonding within a molecule by measuring the absorption of infrared radiation. acs.orgwesternsydney.edu.au In the context of this compound, FTIR is instrumental in confirming the coordination of the hexafluoropentanedionate ligand to the erbium ion.

The analysis of the FTIR spectrum of Er(hfpd)₃ focuses on the vibrational modes of the β-diketonate ligand, particularly the carbonyl (C=O) and C=C stretching frequencies, as well as the vibrations associated with the trifluoromethyl (CF₃) groups. Upon chelation to the Er(III) ion, the vibrational frequencies of the ligand are perturbed compared to the free ligand. The C=O and C=C stretching vibrations, which are typically found in the 1500-1700 cm⁻¹ region, provide direct evidence of coordination. rsc.org The strong absorption bands related to the C-F stretching modes of the CF₃ groups are also prominent features. researchgate.net In related fluorinated erbium β-diketonate complexes, strong absorptions between 1115 and 1139 cm⁻¹ are assigned to the C-F stretching modes. researchgate.net The lower wavenumber region (400-700 cm⁻¹) may contain bands corresponding to the Er-O stretching vibrations, which are direct probes of the metal-ligand bond. rsc.org

Table 1: Representative FTIR Vibrational Frequencies for Metal Hexafluoropentanedionate Complexes Data inferred from studies on analogous metal β-diketonate complexes.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| ν(C=O) / ν(C=C) | 1500 - 1650 | Symmetric and asymmetric stretching of the chelate ring, indicative of delocalized π-bonding upon coordination. rsc.orgresearchgate.net |

| δ(CF₃) | 1100 - 1300 | Symmetric and asymmetric stretching vibrations of the trifluoromethyl groups. researchgate.net |

| ν(C-C) + δ(C-H) | 900 - 1000 | Coupling of C-C stretching and C-H bending modes. |

| ν(Er-O) | 400 - 700 | Metal-oxygen stretching vibrations, confirming the coordination of the ligand to the erbium ion. rsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of molecules in solution. For this compound, both ¹H and ¹⁹F NMR are highly relevant, though the paramagnetic nature of the Er(III) ion introduces specific challenges and complexities. acs.org

The Er(III) ion is paramagnetic, which significantly influences the NMR spectrum of the coordinated ligands. This results in large chemical shifts (lanthanide-induced shifts) and substantial broadening of the NMR signals for nuclei close to the metal center. nih.govacs.org While this broadening can sometimes obscure detailed coupling information, the induced shifts can be exploited to gain structural insights. acs.org

¹H NMR: The ¹H NMR spectrum is expected to show a single, paramagnetically shifted and broadened resonance corresponding to the methine proton (-CH=) of the diketonate backbone. The extent of the shift and broadening provides information about the proximity of this proton to the Er(III) center.

¹⁹F NMR: ¹⁹F NMR is particularly informative for this complex due to the presence of two trifluoromethyl (CF₃) groups on each ligand. icpbr.ac.cn Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe. slideshare.net The ¹⁹F spectrum of Er(hfpd)₃ would display signals for the CF₃ groups, which are significantly shifted from standard diamagnetic regions due to the paramagnetic Er(III) ion. The observation of these signals and their relaxation behavior can be used to study the structure and dynamics of the complex in solution. nih.govnih.gov

Table 2: Expected NMR Characteristics for this compound

| Nucleus | Expected Signal | Influence of Paramagnetic Er(III) | Information Gained |

| ¹H | Methine (CH) proton | Large chemical shift and significant line broadening. acs.org | Confirms ligand structure; shift provides structural information. |

| ¹⁹F | Trifluoromethyl (CF₃) groups | Large chemical shift and line broadening. nih.gov | Confirms ligand structure; provides a sensitive probe for the electronic environment around the Er(III) ion. |

UV-Vis-NIR spectroscopy measures the absorption of light from the ultraviolet to the near-infrared regions. This technique is crucial for understanding the electronic structure and photophysical properties of this compound, as it reveals both ligand-based and metal-based electronic transitions.

The absorption spectrum of Er(hfpd)₃ is characterized by two distinct features:

Ligand-Centered Absorption: Intense, broad absorption bands are observed in the UV region (typically below 400 nm). These correspond to spin-allowed π-π* electronic transitions within the conjugated system of the hexafluoropentanedionate ligand. nih.govresearchgate.net This strong absorption is fundamental to the "antenna effect," where the ligand absorbs excitation energy and subsequently transfers it to the central erbium ion, a process that is much more efficient than direct excitation of the ion itself. rsc.org

Er(III) Ion f-f Transitions: The Er(III) ion possesses a 4f¹¹ electronic configuration, which gives rise to a series of sharp, but weak, absorption bands in the visible and near-infrared regions. rsc.org These parity-forbidden intra-configurational f-f transitions correspond to the excitation of electrons from the ⁴I₁₅/₂ ground state to various excited state manifolds. researchgate.netipme.ru The most prominent of these transitions is the ⁴I₁₅/₂ → ⁴I₁₃/₂ absorption at approximately 1530 nm, which is critical for applications in telecommunications. Other notable absorptions occur in the visible region, such as the transition to the ²H₁₁/₂ state around 525 nm. ipme.ru

Table 3: Characteristic f-f Absorption Transitions for the Er(III) Ion

| Transition (from ⁴I₁₅/₂) | Approximate Wavelength (nm) | Energy Range (cm⁻¹) | Spectral Region |

| ⁴I₁₃/₂ | ~1530 | ~6,500 | Near-Infrared (NIR) |

| ⁴I₁₁/₂ | ~980 | ~10,200 | Near-Infrared (NIR) |

| ⁴I₉/₂ | ~800 | ~12,500 | Near-Infrared (NIR) |

| ⁴F₉/₂ | ~650 | ~15,300 | Visible (Red) |

| ⁴S₃/₂ | ~545 | ~18,400 | Visible (Green) |

| ²H₁₁/₂ | ~525 | ~19,000 | Visible (Green) |

| ⁴F₇/₂ | ~488 | ~20,500 | Visible (Blue) |

| ⁴F₅/₂, ⁴F₃/₂ | ~450 | ~22,200 | Visible (Blue) |

| ²H₉/₂, ⁴G₁₁/₂ | ~380 | ~26,300 | Visible (Violet)/UV |

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It detects inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. researchgate.net For centrosymmetric molecules, vibrational modes that are Raman active are often infrared inactive, and vice versa (the rule of mutual exclusion). Although Er(hfpd)₃ is not strictly centrosymmetric, the combination of Raman and FTIR provides a more complete picture of its vibrational structure.

The Raman spectrum of this compound is expected to show strong bands corresponding to the symmetric vibrations of the chelate ring and the CF₃ groups. researchgate.net In particular, the symmetric Er-O stretching mode, which may be weak or difficult to identify in the FTIR spectrum, can sometimes be observed more clearly in the Raman spectrum. Analysis of related lanthanide β-diketonate complexes shows that Raman features between 400-410 cm⁻¹ can be tentatively assigned to metal-nitrogen modes in adducts, suggesting that metal-oxygen modes would be found in a similar or slightly higher region. researchgate.net The positions of the Raman bands can be sensitive to the ionic radius of the lanthanide ion, indicating that these vibrations are coupled to the metal center. westernsydney.edu.auresearchgate.net

Table 4: Representative Raman Shifts for Metal β-Diketonate Complexes Data inferred from studies on analogous metal complexes.

| Raman Shift (cm⁻¹) | Tentative Assignment | Description |

| 1550 - 1610 | ν(C=C) + ν(C=O) | Stretching vibrations of the delocalized chelate ring. researchgate.net |

| 1300 - 1460 | δ(C-H) + ν(C-C) | In-plane bending of the methine proton coupled with ring stretching. researchgate.net |

| ~700 | Ring deformation + ν(C-CF₃) | Skeletal vibration of the ring coupled with stretching of the C-CF₃ bond. researchgate.net |

| 400 - 500 | ν(Er-O) + Ring deformation | Symmetric metal-oxygen stretching coupled with ligand deformation modes. |

Thin Film Deposition and Nanomaterial Fabrication Via Erbium Hexafluoropentanedionate Precursors

Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD)

Chemical Vapor Deposition (CVD) and its variant, Metal-Organic Chemical Vapor Deposition (MOCVD), are powerful techniques for synthesizing high-quality thin films. In these processes, volatile precursors are introduced into a reaction chamber where they decompose on a heated substrate, leading to the formation of a thin film. Erbium hexafluoropentanedionate is a favored precursor in MOCVD for depositing erbium-containing films due to its favorable transport properties.

Erbium-doped thin films are of significant interest for their optical properties, particularly their characteristic emission at 1.54 µm, which coincides with the low-loss window of silica-based optical fibers. MOCVD using this compound has been successfully employed to grow a variety of erbium-doped films.

Er:Y₂O₃: Yttrium oxide (Y₂O₃) is an excellent host material for erbium ions because its crystal structure is identical to that of erbium oxide (Er₂O₃), allowing for high concentrations of erbium to be incorporated into the host lattice without significant clustering. nih.gov This compatibility is crucial for maximizing the optical activity of the erbium ions. nih.gov MOCVD has been used to prepare erbium-doped yttrium oxide (Er:Y₂O₃) films. researchgate.net In some instances, aerosol-assisted MOCVD (AA-MOCVD) is utilized, where a solution containing the yttrium and erbium precursors is aerosolized and transported to the deposition chamber. researchgate.net

CaF₂:Yb,Er: Calcium fluoride (B91410) (CaF₂) is another promising host material due to its low phonon energy, which minimizes non-radiative decay and enhances luminescence efficiency. nih.gov While high-temperature synthesis methods are common for CaF₂:Yb,Er nanomaterials, alternative approaches are being explored. nih.gov

NaYF₄:Yb,Er: Sodium yttrium fluoride (NaYF₄) co-doped with ytterbium (Yb) and erbium (Er) is a well-known upconversion material. The synthesis of NaYF₄:Yb/Er nanoparticles can be designed to produce monodisperse and highly emissive materials. rsc.org Surface coating with an inert NaYF₄ layer can significantly improve the upconversion luminescence intensity by reducing non-radiative decay rates. rsc.org

a-Si(Er):H: The doping of hydrogenated amorphous silicon (a-Si:H) with erbium has been explored for silicon-based light-emitting devices. Plasma-assisted chemical vapor deposition is a common method for producing a-Si:H films. tue.nl

The properties of the deposited thin films are highly dependent on the MOCVD process parameters. The careful control of these parameters is essential for optimizing film quality and performance.

| Parameter | Influence |

| Substrate Temperature | Affects crystallinity, deposition rate, and surface morphology. For Er₂O₃ films on CVD diamond, higher deposition temperatures lead to increased grain size, surface roughness, and improved infrared transmittance. researchgate.net |

| Carrier Gas Humidity | In AA-MOCVD of Er:Y₂O₃, the humidity of the carrier gas can influence the level of organic contamination and the crystallinity of the as-deposited films. researchgate.net |

| UV-Assistance | The use of UV irradiation during AA-MOCVD can promote the decomposition of precursors, leading to higher deposition rates and films with lower organic contamination. researchgate.net |

| Precursor Concentration | The concentration of the erbium precursor in the source solution or vapor phase directly impacts the erbium doping level in the resulting film. |

| Pressure | The reactor pressure affects the transport of precursors and the reaction kinetics at the substrate surface. |

| Flow Rates | The flow rates of the carrier gas and reactive gases influence the growth rate and uniformity of the film. |

For instance, in the AA-MOCVD of Er:Y₂O₃, it has been observed that depositions under high air humidity and with UV-assistance result in as-deposited films that are well-crystallized in the Y₂O₃ cubic structure with very low organic contamination. researchgate.net The refractive index of these films can reach as high as 1.86 when deposited at 410 °C. researchgate.net The stress gradient in films deposited by CVD can also be influenced by deposition parameters and material composition. researchgate.net

The morphology and microstructure of the deposited films play a critical role in their optical and mechanical properties. By adjusting the deposition parameters, it is possible to control features such as grain size, crystal orientation, and surface roughness.

For example, studies on Er₂O₃ films deposited by radio frequency magnetron sputtering have shown a strong correlation between deposition temperature and the evolution of the crystalline structure. researchgate.net As the deposition temperature increases, the grain size and surface roughness of the Er₂O₃ films also increase. researchgate.net Transmission electron microscopy has revealed that the microstructure of films can vary significantly with the deposition technique, with CVD films showing more V-shaped grains and plasma-enhanced CVD (PECVD) films exhibiting more columnar grains. researchgate.net

Epitaxial growth, where the crystal lattice of the deposited film aligns with that of the substrate, can lead to films with superior crystalline quality and enhanced properties. Achieving epitaxial growth requires careful selection of the substrate material to ensure a good lattice match with the film, as well as precise control over the deposition conditions to promote layer-by-layer growth. Atomic Layer Deposition, a variant of CVD, is historically referred to as atomic layer epitaxy and is known for its precise control over film growth. tue.nl

Atomic Layer Deposition (ALD) Approaches

Atomic Layer Deposition (ALD) is a thin film deposition technique that offers exceptional control over film thickness and conformality at the atomic scale. tue.nl The process is based on sequential, self-limiting surface reactions. While various precursors have been developed for the ALD of erbium oxide films, including cyclopentadienyl-type precursors, the use of this compound in ALD is an area of ongoing research. researchgate.nethelsinki.fi The development of suitable ALD processes for this precursor could enable the fabrication of highly uniform and conformal erbium-doped layers for advanced electronic and photonic devices. Spatial ALD, a high-throughput variant, offers the potential for large-area and flexible electronics applications. tue.nl

Solution-Based Deposition Methods

Solution-based deposition methods, such as spin-coating, dip-coating, and the sol-gel process, offer a simpler and often lower-cost alternative to vapor-phase techniques for fabricating thin films. These methods involve the deposition of a liquid precursor solution onto a substrate, followed by a thermal treatment to form the desired film. While this compound's primary application is in vapor deposition due to its volatility, its solubility in certain organic solvents could potentially allow for its use in solution-based methods, although this is not its conventional application.

Sol-Gel/Spin-Coating Techniques

The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic and glass materials from a chemical solution, or "sol." nih.gov This process involves the hydrolysis and condensation of metal alkoxide or salt precursors to form a colloidal suspension, which then gels to form a solid network. nih.gov Spin coating is a widely used procedure to deposit these uniform thin films from a liquid solution onto a flat substrate. aalto.finih.gov The substrate is rotated at high speed, causing the solution to spread by centrifugal force, while the solvent evaporates, leaving a thin film. aalto.finih.gov The thickness of the film can be controlled by the angular speed of rotation, the viscosity of the solution, and the solvent. aalto.fi

In the context of erbium-doped materials, the sol-gel method combined with spin coating is a cost-effective approach for creating optically active thin films. researchgate.net While specific studies extensively detailing this compound in sol-gel processes are not abundant in readily available literature, the methodology is well-established for other erbium precursors like erbium nitrate (B79036) pentahydrate and erbium oxide. researchgate.netmdpi.com For instance, erbium-doped silica (B1680970) films have been successfully synthesized using a two-step acid-base catalyzed sol-gel method with erbium (III) nitrate pentahydrate as the erbium source and tetraethyl orthosilicate (B98303) (TEOS) as the silica precursor. mdpi.comresearchgate.net These films, after being spin-coated onto substrates and annealed at temperatures between 800 °C and 900 °C, exhibit efficient photoluminescence characteristic of Er³⁺ ions. mdpi.comresearchgate.net The process for using this compound would be analogous, involving its dissolution in a suitable solvent system with a matrix precursor (like TEOS for silica films) to form the initial sol for spin-coating.

The table below summarizes findings from research on erbium-doped films made via sol-gel and spin-coating, illustrating the typical parameters and outcomes.

| Precursor System | Substrate | Annealing Temp. | Resulting Film Properties | Reference |

| Erbium nitrate, TEOS, Ethanol (B145695), HCl | Silicon | 500-900 °C | Photoluminescent films, refractive index ~1.4. mdpi.com | mdpi.com |

| Erbium oxide, TEOS | Silicon | ~700-850 °C | ~130 nm thick films, infrared emission at 1.5-μm. researchgate.net | researchgate.net |

| Ge₂₃Sb₇S₇₀ (chalcogenide) | N/A | N/A | Good surface homogeneity, large photo-induced refractive index change. researchgate.net | researchgate.net |

Synthesis of Erbium-Doped Nanomaterials

The synthesis of erbium-doped nanomaterials is a significant area of research, driven by their unique optical properties that are ideal for applications in telecommunications, photonics, and biomedicine. The use of organometallic precursors like this compound is particularly advantageous in vapor deposition techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), which offer precise control over the material's structure and composition at the nanoscale. nih.govresearchgate.net

0D, 1D, 2D, and 3D Nanostructures

Nanostructures are classified based on their dimensionality, which dictates their physical and chemical properties.

0D Nanostructures (Nanoparticles, Quantum Dots): Confined in all three dimensions.

1D Nanostructures (Nanorods, Nanowires): Confined in two dimensions, allowing free movement in one.

2D Nanostructures (Nanosheets, Thin Films): Confined in one dimension, with free movement in the other two.

3D Nanostructures (Nanocomposites, Hierarchical Structures): Not confined in any dimension, often complex assemblies of other nanostructures.

Deposition techniques that rely on volatile organometallic precursors are well-suited for creating these structures. For example, MOCVD has been used to grow nanostructured Er₂O₃ thin films on silicon substrates using erbium-tris-guanidinate precursors. nih.gov Similarly, ALD, a technique known for its atomic-level precision and ability to create highly conformal coatings, has been employed to deposit Er₂O₃ thin films using precursors like tris(methylcyclopentadienyl)erbium (B6318717) and water. rsc.orgrsc.org These processes demonstrate that by carefully controlling parameters like temperature, pressure, and precursor pulse times, it is possible to fabricate erbium-containing nanostructured films with specific orientations and properties. researchgate.netrsc.org Although these examples use different precursors, the principles are directly applicable to this compound, given its suitability for such vapor deposition methods.

| Deposition Technique | Precursor(s) | Substrate | Deposition Temp. | Key Finding | Reference |

| MOCVD | [Er(DPDMG)₃], O₂ | Si(100) | 600 °C | Growth of nanostructured Er₂O₃ thin films. nih.gov | nih.gov |

| MOCVD | tris(isopropylcyclopentadienyl)erbium, O₂ | Si(100), Glass | 600 °C | Smooth, (111)-oriented Er₂O₃ thin films achieved. researchgate.net | researchgate.net |

| ALD | Er(L1)₃, H₂O | Si(100), SiO₂ | 175-225 °C | Conformal growth of polycrystalline Er₂O₃ films. rsc.orgrsc.org | rsc.orgrsc.org |

| MO-PECVD | Er(tmhd)₃ | Silicon | Room Temp. | Reduced erbium clustering, strong photoluminescence. nih.gov | nih.gov |

Multifunctional Hybrid Nanomaterials

Multifunctional hybrid nanomaterials are complex structures that combine two or more different materials, typically organic and inorganic, at the nanoscale to achieve synergistic properties and functions. nih.gov These materials are of great interest for applications ranging from biomedical engineering to clean energy technologies.

The sol-gel synthesis process is a powerful tool for creating hybrid materials. nih.gov Its versatility allows for the incorporation of a wide range of particles and molecules, including organic polymers and inorganic nanoparticles, into a single matrix. nih.govrsc.org For example, by coupling sol-gel chemistry with aerosol processing, it's possible to create mesoporous bifunctional catalysts in a single step. rsc.org In such a synthesis, an erbium precursor like this compound could be added to the initial sol to embed optically active Er³⁺ ions within the final hybrid structure, bestowing it with specific photoluminescent properties alongside other functionalities derived from the other components. The functionalization of nanoparticle surfaces with different molecules is another route to creating hybrid materials with enhanced efficacy for specific applications. nih.gov

Core-Shell Structures

Core-shell nanoparticles are structures consisting of an inner core material and an outer layer, or shell, of a different material. This architecture is particularly useful for enhancing the properties of the core material, such as improving photoluminescence efficiency by passivating surface defects, or for adding new functionalities.

The fabrication of erbium-doped core-shell structures is a key strategy to protect the erbium ions' luminescence from quenching effects. Various methods can be employed for their synthesis, including wet-chemical routes and laser ablation in liquids. researchgate.netnih.gov For instance, macroscale arrays of cobalt oxide-silica core-shell nanotubes have been fabricated using a combination of atomic layer deposition and other techniques. nih.gov In a typical chemical synthesis approach to create an erbium-doped shell, a solution containing a shell precursor (e.g., TEOS for silica) and an erbium precursor, such as this compound, would be prepared. This solution is then induced to deposit onto existing core nanoparticles, forming a doped shell around them. This method allows for precise control over the shell's thickness and the concentration of the erbium dopant, thereby tailoring the optical properties of the final core-shell nanostructure.

Applications of Erbium Hexafluoropentanedionate in Advanced Optical and Quantum Technologies

Photonic Devices and Systems

The integration of erbium compounds into photonic devices is a cornerstone of modern optical communications. Erbium hexafluoropentanedionate serves as a precursor for doping erbium ions into various host materials, enabling the fabrication of active photonic components.

Erbium-doped materials are crucial for producing light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) that operate in the near-infrared (NIR) spectrum. The characteristic emission of the Er³⁺ ion at approximately 1.54 μm is particularly valuable as it aligns with the low-loss window of silica-based optical fibers, making it ideal for telecommunications.

In the context of OLEDs, organo-lanthanide complexes like this compound are investigated for their electroluminescent properties. Research has demonstrated room temperature electroluminescence at 1.54 μm from OLEDs that use an erbium-based emitting layer. researchgate.net The hexafluoropentanedionate ligands in the compound can act as "antennas," absorbing energy and efficiently transferring it to the central erbium ion, which then luminesces. This intramolecular energy transfer is a key mechanism for the operation of such devices. While much research has focused on erbium(III) tris(8-hydroxyquinoline) (ErQ), the principles apply to other erbium complexes.

Recent advancements in OLED technology, such as the development of exciplex upconversion OLEDs (ExUC-OLEDs), highlight the ongoing efforts to enhance efficiency and performance. oled-info.com These devices can produce blue light at very low voltages by utilizing energy transfer between donor and acceptor molecules. oled-info.com While not directly focused on this compound, this research underscores the importance of material design in controlling light emission in OLEDs.

Silicon photonics aims to integrate optical components directly onto silicon chips, leveraging the mature manufacturing processes of the semiconductor industry. spie.org A significant challenge in this field has been the development of efficient, silicon-compatible light sources. Erbium-doped materials offer a promising solution. scinito.ai this compound can be used as a precursor to introduce erbium ions into silicon-based materials through techniques like ion implantation. erbium.nl

The Er³⁺ ions, when embedded in a silicon host, can be excited either optically or electrically to produce light at 1.54 μm. scielo.org.bo This allows for the fabrication of on-chip light emitters, modulators, and amplifiers. Research has shown that erbium-doped silicon can be used to create light-emitting diodes that are compatible with standard CMOS fabrication processes. mdpi.comunimi.it The integration of erbium-based light sources onto silicon chips is a critical step toward the realization of fully integrated photonic circuits for applications in data communications and sensing. mdpi.com

Key Research Findings in Erbium-Doped Silicon Photonics:

| Technology | Key Finding | Reference |

| Erbium-Doped Nanodiode | Fabrication of a fully integrated erbium-doped silicon nanodiode on a silicon-on-insulator (SOI) platform, emitting at telecom wavelengths. | mdpi.comunimi.it |

| CMOS Compatibility | Demonstration of erbium-doped light-emitting sources fabricated with a fully-compatible CMOS process. | mdpi.com |

| Photonic Crystal Cavities | Coupling of erbium ions to photonic crystal cavities to enhance light-matter interaction and emission rates. |

Erbium-doped fiber amplifiers (EDFAs) are a foundational technology of modern long-haul optical communication systems. rp-photonics.com These devices amplify optical signals directly, without the need for conversion to an electrical signal and back. The gain medium in an EDFA is an optical fiber doped with erbium ions. While EDFAs are a mature technology, research into erbium-doped waveguide amplifiers (EDWAs) seeks to create smaller, more integrated amplification solutions. sapub.org

This compound can be a source material for creating the erbium-doped layers in these waveguides. The principle of operation relies on pumping the erbium ions to a higher energy state using a laser, typically at 980 nm or 1480 nm. academicjournals.org When a signal photon at a wavelength within the erbium emission band (around 1.55 μm) passes through the waveguide, it stimulates the excited erbium ions to emit another photon at the same wavelength, resulting in signal amplification. sapub.org

Comparison of Pumping Wavelengths for Erbium-Doped Amplifiers:

| Pumping Wavelength | Advantages | Disadvantages |

| 980 nm | High gain efficiency, low noise figure. | Requires high-quality pump lasers. |

| 1480 nm | Can use less expensive pump lasers, higher power output possible. academicjournals.org | Higher noise figure compared to 980 nm pumping. rp-photonics.com |

The performance of these amplifiers is influenced by factors such as the concentration of erbium ions, the composition of the host material, and the length of the waveguide. High concentrations can lead to quenching effects where the excited ions non-radiatively decay, reducing the amplification efficiency. scinito.ai

Erbium-doped waveguides and microcavities are fundamental building blocks for integrated photonic circuits. bohrium.com Waveguides confine and direct light on a chip, while microcavities can enhance light-matter interactions. By incorporating erbium ions, these passive components can be made active, functioning as lasers and amplifiers.

The fabrication of erbium-doped waveguides often involves depositing a thin film of a host material, such as silica (B1680970) or hafnium oxide, and then introducing erbium ions, for which this compound can be a suitable precursor. bohrium.com Sol-gel techniques combined with ion exchange are also employed to create these structures. researchgate.netresearchgate.net Research has demonstrated that erbium-activated silica-hafnia waveguides exhibit strong luminescence in the C-telecommunication band (1530-1565 nm). bohrium.comresearchgate.net

Microcavities, such as microring resonators, can significantly enhance the emission from erbium ions through the Purcell effect. youtube.com This effect increases the spontaneous emission rate of an emitter by modifying its local electromagnetic environment. By coupling erbium ions to a high-quality microcavity, the efficiency of light emission can be dramatically improved, leading to the development of highly efficient on-chip lasers and single-photon sources for quantum communication. youtube.com

Lasers and Active Media

Erbium-doped materials are a cornerstone of modern laser technology, particularly for applications requiring eye-safe wavelengths and for fiber optic communications. The trivalent erbium ion (Er³⁺) has a crucial electronic transition at around 1.55 μm, which is ideal for these applications. rp-photonics.com this compound can serve as a precursor for doping erbium ions into various host materials, such as glasses and polymers, to create laser gain media. rp-photonics.com

The organic ligands in this compound allow for its incorporation into host materials where inorganic erbium salts might have poor solubility. This enables the fabrication of erbium-doped polymer optical fibers and other flexible laser components. The ligands also play a role in sensitizing the erbium ion, absorbing pump energy and transferring it to the Er³⁺ ion, which then lases.

While solid-state lasers traditionally use inorganic crystals like yttrium aluminum garnet (YAG) as the host for erbium (Er:YAG lasers), there is growing interest in organo-erbium systems for creating low-cost, integrated optical amplifiers. nih.govnih.gov Research has shown that erbium-doped glasses can be used for Q-switched lasers and are often codoped with other elements like ytterbium (Yb³⁺) to enhance the absorption of pump light. rp-photonics.com

Table 2: Common Erbium-Doped Laser Gain Media

| Host Material | Pumping Wavelength(s) | Emission Wavelength | Key Applications |

| YAG (Y₃Al₅O₁₂) | ~970 nm | 2.9 μm, 1.645 μm | Medical surgery, materials processing |

| Glass (Silicate, Phosphate) | ~980 nm, ~1480 nm | 1.53 - 1.6 μm | Fiber amplifiers, range finding |

| YSGG (Y₃Sc₂Ga₃O₁₂) | - | 2.78 μm | Dentistry |

| Polymer | Visible/UV (via sensitizer) | ~1.55 μm | Integrated optics, flexible devices |

This table summarizes common erbium-doped laser systems. The use of this compound is primarily for doping into glass and polymer hosts.

Quantum Technologies

The unique properties of the erbium ion are also being harnessed for the development of quantum technologies, including quantum computing and secure communication networks. aps.org

Quantum Computing and Information Storage

In the realm of quantum computing, the spin states of individual erbium ions can serve as quantum bits, or qubits, the fundamental units of quantum information. physicsworld.com Erbium ions are particularly promising because they can have long spin coherence times, meaning they can retain quantum information for extended periods. aps.org Furthermore, their interaction with light at telecommunications wavelengths makes them ideal for integration with existing fiber-optic infrastructure. physicsworld.com

This compound can be used as a precursor to introduce erbium ions into solid-state materials like silicon. mpg.de The ability to precisely place and control individual erbium ions is a key challenge. Researchers have demonstrated that even when erbium ions are very close together in a crystal, they can be individually addressed and controlled using light of slightly different frequencies due to random shifts in their optical transition energies. physicsworld.com This allows for the creation of entangled qubits, a necessary step for building quantum logic gates. physicsworld.com

Optically Addressable Quantum Devices

Optically addressable quantum devices are a critical component of quantum networks, which aim to connect quantum computers and enable ultra-secure communication. aps.org Erbium-based systems are being developed as quantum repeaters, which can relay quantum information over long distances in optical fibers. arxiv.org

A significant advantage of erbium is that its optical transitions are in the telecom C-band, the same band used for modern telecommunications. aps.org This allows for the direct transmission of quantum information over existing fiber-optic networks without the need for complex frequency conversion processes. arxiv.org Research is focused on developing spin-photon interfaces using erbium ions, where the quantum state of an erbium spin can be transferred to a photon, and vice-versa. aps.orgarxiv.org While much of this work involves implanting erbium ions into inorganic crystals, the use of organometallic precursors like this compound is a viable method for creating erbium-doped materials for these applications.

Advanced Sensing Applications

Nanothermometry

The luminescence of erbium ions is sensitive to temperature, a property that is being exploited to create highly sensitive, non-contact thermometers at the nanoscale. This field, known as nanothermometry, has significant potential in biology and medicine, where precise temperature measurements in living cells and tissues are of great interest. nih.govacs.org

Recent studies have utilized erbium-containing nanocrystals for ratiometric temperature sensing. nih.govacs.org In this technique, the ratio of the intensities of two different emission peaks from the erbium ion is measured. acs.org This ratio changes with temperature in a predictable way, allowing for precise temperature determination. nih.govacs.org For instance, the emission from an erbium-containing NaYF₄ nanocrystal at 527 nm and 542 nm can be used for this purpose. acs.org

Table 3: Research Findings in Erbium-Based Nanothermometry

| Host Material | Emitter | Wavelengths for Ratiometric Analysis | Measured Temperature Change per mW of Laser Power |

| NaYF₄ | Er³⁺, Yb³⁺ | 527 nm and 542 nm | 0.25 - 0.64 K/mW (dependent on gold film thickness in experimental setup) |

This table is based on research findings from trapping erbium-containing nanocrystals in a nanoaperture. acs.org

The use of this compound to synthesize such luminescent nanocrystals offers a pathway to developing advanced nanothermometers. The organic ligands can be tailored to improve the compatibility of the nanocrystals with biological environments.

2 Photocatalysis

Direct research on the photocatalytic applications of this compound is not extensively documented in scientific literature. However, the role of erbium and related lanthanide complexes in photocatalysis provides a context for its potential, albeit unproven, utility in this field. The primary focus of research involving erbium in photocatalysis has been its use as a dopant to enhance the efficiency of established semiconductor photocatalysts. mdpi.com